ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromene ring system fused with a piperazine moiety, making it a unique and versatile molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the chromene derivative reacts with piperazine in the presence of suitable solvents and catalysts.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of green solvents, efficient catalysts, and controlled reaction temperatures to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted piperazine derivatives .
Scientific Research Applications
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which are known for their anticoagulant properties.
Chromene Derivatives: Compounds like 4-hydroxycoumarin, which have similar structural features and biological activities.
Uniqueness
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is unique due to its combined chromene and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile molecule for various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 4-(8-methoxy-2-oxochromene-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-3-25-18(23)20-9-7-19(8-10-20)16(21)13-11-12-5-4-6-14(24-2)15(12)26-17(13)22/h4-6,11H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJXVWVYAKRZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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